5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of diazinane derivatives and is characterized by the presence of an ethoxyphenyl group attached to a diazinane ring.
Preparation Methods
The synthesis of 5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-ethoxybenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like piperidine to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the pure compound .
Chemical Reactions Analysis
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Scientific Research Applications
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms . This inhibition can result in the death of bacterial or fungal cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-dimethyl-5-[(2-[2-(4-nitrophenoxy)ethoxy]phenyl)methylidene]-1,3-diazinane-2,4,6-trione: This compound has a similar diazinane core but with different substituents, leading to variations in its chemical properties and applications.
4-[(2-hydroxy-3-ethoxyphenyl)methylidene]amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Another compound with a similar structure but different functional groups, resulting in distinct biological activities.
Properties
IUPAC Name |
5-[(2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-12-8-6-5-7-10(12)9-11-13(18)16(2)15(20)17(3)14(11)19/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHIEQGKBSQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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